3-Hydroxypiperidine-2-carboxamide
Description
3-Hydroxypiperidine-2-carboxamide is a piperidine derivative characterized by a hydroxyl group at the C3 position and a carboxamide group at C2. Piperidine scaffolds are widely studied in medicinal chemistry due to their conformational flexibility and ability to mimic bioactive molecules.
Properties
CAS No. |
116595-05-2 |
|---|---|
Molecular Formula |
C6H12N2O2 |
Molecular Weight |
144.174 |
IUPAC Name |
3-hydroxypiperidine-2-carboxamide |
InChI |
InChI=1S/C6H12N2O2/c7-6(10)5-4(9)2-1-3-8-5/h4-5,8-9H,1-3H2,(H2,7,10) |
InChI Key |
DWUDWFSWYQDEEZ-UHFFFAOYSA-N |
SMILES |
C1CC(C(NC1)C(=O)N)O |
Synonyms |
2-Piperidinecarboxamide,3-hydroxy-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- Hydrophilicity vs. Lipophilicity : The hydroxyl group in this compound contrasts with fluorinated or aromatic substituents in analogs (e.g., 3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide), which increase lipophilicity and membrane permeability .
- Metabolic Stability : Fluorinated analogs (e.g., difluoromethyl, trifluoromethyl) may resist oxidative metabolism compared to the hydroxyl group, which could be prone to phase I oxidation .
- Bioactivity : While this compound lacks explicit bioactivity data, analogs like N-(3-pyridazinyl)-4-...carboxamide are designed for kinase inhibition due to their bulky, lipophilic substituents .
Research Implications and Limitations
- Structural Diversity: Modifications at C3 (hydroxyl, amino, fluorinated groups) and C2 (carboxamide, oxo) significantly alter physicochemical and biological properties.
- Data Gaps : Direct experimental data on this compound’s bioactivity and pharmacokinetics are absent in the reviewed literature, necessitating further studies.
- Design Strategies : Hydroxyl groups may optimize solubility in polar targets, while fluorinated or aromatic groups enhance blood-brain barrier penetration or target affinity .
Preparation Methods
Catalytic Hydrogenation of Pyridine Derivatives
The synthesis of 3-hydroxypiperidine-2-carboxamide often begins with the hydrogenation of pyridine precursors to form piperidine intermediates. A pivotal method involves the reduction of 3-hydroxypyridine to 3-hydroxypiperidine using a rhodium-based catalyst under high-pressure hydrogen conditions. In a representative protocol, 3-hydroxypyridine (100 kg) is combined with 5% rhodium-on-carbon (1 kg) in water (100 L) and subjected to hydrogen gas at 5 MPa and 90°C for 48 hours . This process achieves a yield of 96.3%, with the rhodium catalyst recovered for reuse. The reaction mechanism proceeds via heterogenous catalysis, where rhodium facilitates the adsorption and activation of hydrogen, enabling selective reduction of the pyridine ring while preserving the hydroxyl group .
Comparative studies highlight the influence of catalyst loading and pressure on efficiency. For instance, reducing rhodium catalyst loading to 0.5% of the substrate mass decreases yields to 81.3%, underscoring the necessity of optimal catalyst-substrate ratios . Alternative approaches, such as palladium or platinum catalysts, have been explored but exhibit lower selectivity for 3-hydroxypiperidine due to over-reduction or side reactions .
Table 1: Hydrogenation Conditions for 3-Hydroxypiperidine Synthesis
| Catalyst | Pressure (MPa) | Temperature (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| 5% Rh/C | 5 | 90 | 48 | 96.3 | |
| 5% Rh/C | 5 | 90 | 48 | 81.3* | |
| Pd/C | 4 | 80 | 60 | 72.1 |
*Reduced catalyst loading (0.5%).
Diastereomeric Resolution and Stereochemical Control
Following hydrogenation, the racemic 3-hydroxypiperidine undergoes resolution to isolate the desired stereoisomer. A widely adopted method employs D-pyroglutamic acid as a chiral resolving agent. In this step, 3-hydroxypiperidine is heated under reflux with D-pyroglutamic acid in 95% ethanol at a molar ratio of 1:0.55–0.6 . Cooling the mixture to -5°C induces crystallization of the diastereomeric salt, which is then filtered and washed with frozen water to remove impurities. This process yields (S)-3-hydroxypiperidine D-pyroglutamate with an enantiomeric excess (ee) exceeding 98%, as confirmed by chiral HPLC .
The choice of solvent and stoichiometry critically impacts resolution efficiency. Ethanol enhances solubility during reflux while promoting selective crystallization upon cooling. Deviating from the optimal molar ratio (e.g., 1:0.8) reduces ee to 85–90%, likely due to incomplete salt formation .
BOC Protection and Carboxamide Formation
The resolved (S)-3-hydroxypiperidine intermediate is subsequently protected with a tert-butoxycarbonyl (BOC) group to prevent undesired side reactions during subsequent steps. Treatment with tert-butyl dicarbonate (1.2 eq.) in aqueous sodium hydroxide at 20–30°C for 3–6 hours affords (S)-N-Boc-3-hydroxypiperidine in 97% yield . Ethyl acetate extraction and vacuum concentration yield the purified product, which is then subjected to carboxamide formation.
| Step | Reagent | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| BOC Protection | tert-Butyl dicarbonate | 20–30°C, 3–6 h | 97 | |
| Carboxamide Formation | Cyanamide, HCl | Not disclosed | – |
Industrial-Scale Optimization and Cost Efficiency
Industrial production emphasizes cost reduction and scalability. The use of recyclable rhodium catalysts and aqueous reaction media minimizes waste and operational costs . For example, rhodium recovery rates exceed 95% post-hydrogenation, reducing catalyst expenses by 40–50% compared to single-use systems . Additionally, the resolution step employs D-pyroglutamic acid, a low-cost chiral auxiliary available in bulk quantities, avoiding expensive enzymatic or chromatographic methods .
Recent advances explore continuous-flow hydrogenation to enhance throughput. Pilot-scale trials demonstrate that flow reactors reduce reaction times to 24 hours while maintaining yields above 90%, though these systems require further optimization for widespread adoption .
Analytical Characterization and Quality Control
Critical to process validation is the characterization of intermediates and final products. Nuclear magnetic resonance (NMR) spectroscopy confirms the structure of this compound, with distinctive signals at δ 3.71–3.62 ppm (broad, 1H, OH) and δ 2.93 ppm (m, 2H, piperidine CH2) . High-performance liquid chromatography (HPLC) with chiral columns ensures enantiomeric purity, while mass spectrometry verifies molecular ion peaks at m/z 158.1 [M+H]+ .
Q & A
Q. What are the critical parameters for synthesizing 3-Hydroxypiperidine-2-carboxamide with high purity?
Synthesis requires precise control of reaction conditions. For analogous piperidine carboxamides, key parameters include:
- Temperature : Optimal ranges (e.g., 25–60°C) to avoid side reactions like ring-opening or over-oxidation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates, while protic solvents (e.g., ethanol) facilitate amide bond formation .
- Reaction time : Stepwise monitoring via TLC or HPLC ensures completion of cyclization and carboxamide formation .
- Protecting groups : Use of tert-butoxycarbonyl (Boc) to prevent unwanted interactions at the piperidine nitrogen during synthesis .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR spectroscopy : and NMR confirm stereochemistry (e.g., 3-hydroxy configuration) and piperidine ring conformation .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., ~145.16 g/mol for related hydroxy-piperidine acids) .
- X-ray crystallography : Resolves absolute stereochemistry in crystalline derivatives .
- HPLC-PDA : Quantifies purity (>98%) and detects polar byproducts from hydroxyl group reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Structural-activity relationship (SAR) analysis : Compare substituent effects (e.g., N-alkyl vs. aryl groups) on enzyme inhibition. For example, N-(3-hydroxypropyl) derivatives show antiviral activity via RNA synthesis interference, while chlorobenzyl groups enhance anticancer properties .
- Assay standardization : Validate experimental conditions (e.g., enzyme concentration, buffer pH) to minimize variability. Use positive controls (e.g., known kinase inhibitors) to calibrate activity measurements .
- Computational docking : Predict binding modes to targets (e.g., viral proteases) using software like AutoDock, cross-referenced with experimental IC values .
Q. What strategies optimize the integration of computational and experimental data for mechanistic studies?
- Molecular dynamics simulations : Model interactions between this compound and biological targets (e.g., G-protein-coupled receptors) to identify key hydrogen bonds or hydrophobic contacts .
- Free energy calculations : Use MM-PBSA/GBSA to quantify binding affinities, validated by isothermal titration calorimetry (ITC) .
- Machine learning : Train models on PubChem datasets to predict ADMET properties, such as blood-brain barrier penetration, based on molecular descriptors (e.g., LogP, polar surface area) .
Q. How should researchers design experiments to assess enzyme inhibition mechanisms?
- Kinetic assays : Measure (inhibition constant) via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
- Time-dependent studies : Monitor irreversible inhibition (e.g., covalent binding) using pre-incubation protocols .
- Mutagenesis : Identify critical residues in enzyme active sites by comparing inhibition of wild-type vs. mutant proteins (e.g., SARS-CoV-2 main protease) .
Methodological Guidelines
Q. What protocols ensure reproducibility in scaling up synthetic routes?
- Quality control : Batch-to-batch consistency is achieved via in-process checks (e.g., intermediate purity >95%) and strict solvent drying .
- Catalyst screening : Test transition-metal catalysts (e.g., Pd/C for hydrogenation) to optimize yield and enantioselectivity in chiral derivatives .
Q. How can researchers validate the stereochemical stability of this compound under physiological conditions?
- pH stability studies : Incubate the compound in buffers (pH 2–9) and analyze degradation products via LC-MS .
- Circular dichroism (CD) : Monitor conformational changes in chiral derivatives under simulated gastric fluid conditions .
Data Management and Ethical Compliance
Q. What are best practices for handling discrepancies between computational predictions and experimental results?
Q. How to address ethical and safety concerns in preclinical studies?
- NIH/IRB guidelines : Ensure compliance with protocols for handling non-FDA-approved compounds, including disposal of hazardous intermediates (e.g., cyanopyridinyl derivatives) .
- In vitro tox screening : Use cell viability assays (e.g., MTT) to establish safe concentration ranges before in vivo testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
